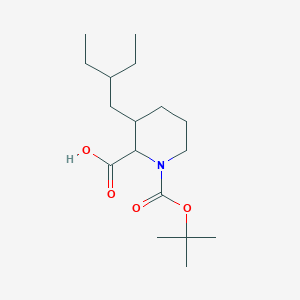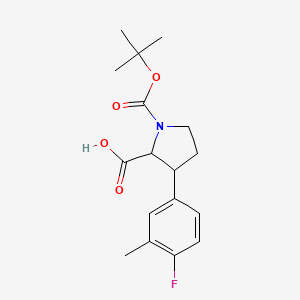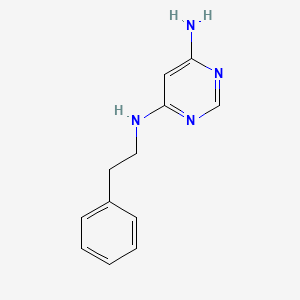![molecular formula C11H16N2O3 B1469985 1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid CAS No. 1505935-57-8](/img/structure/B1469985.png)
1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
“1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid” is a synthetic compound. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One approach includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, “1-Methyl-2-pyrrolecarboxylic acid” can react with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction .Applications De Recherche Scientifique
Biomass-Derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the potential of carboxylic acid derivatives in synthesizing a range of value-added chemicals, such as 2-butanone and 2-methyltetrahydrofuran, emphasizing the role of carboxylic acid functionalities in drug synthesis. This flexibility, along with cost reduction and environmental benefits, marks LEV as a promising candidate in medicine, including cancer treatment and the creation of medical materials (Zhang et al., 2021).
Branched Chain Aldehydes in Foods
The study of branched aldehydes, derived from amino acids and important for food flavor, shows the relevance of carboxylic acid derivatives in food science. Understanding these compounds' formation and degradation pathways offers insights into controlling food flavor profiles, highlighting the significance of carboxylic acid derivatives in enhancing food quality and consumer satisfaction (Smit et al., 2009).
Carcinogen Metabolites in Tobacco and Cancer Research
The study of human urinary carcinogen metabolites provides crucial information about tobacco and cancer. Carboxylic acid derivatives, as metabolites, serve as biomarkers for assessing exposure to carcinogens, particularly in tobacco products, demonstrating the importance of carboxylic acid derivatives in medical research and public health (Hecht, 2002).
Propriétés
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h4-6,8H,3,7H2,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLDPNIDWPMRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



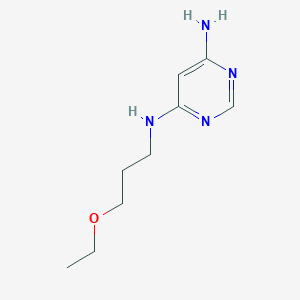
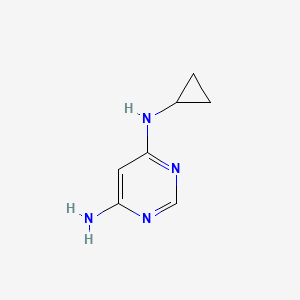
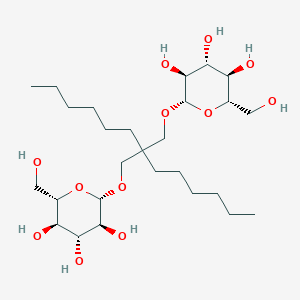
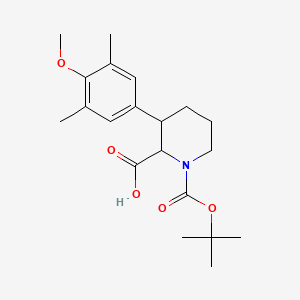
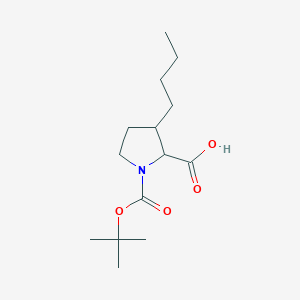
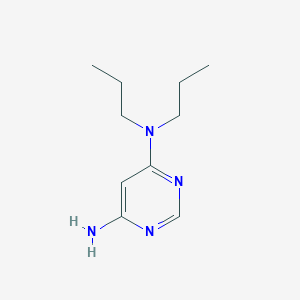
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)

